[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](5-bromofuran-2-yl)methanone
Description
The compound 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone features a piperazine core linked to two distinct heterocyclic moieties: a 2,1,3-benzoxadiazole sulfonyl group and a 5-bromo-substituted furan.
Properties
Molecular Formula |
C15H13BrN4O5S |
|---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-(5-bromofuran-2-yl)methanone |
InChI |
InChI=1S/C15H13BrN4O5S/c16-13-5-4-11(24-13)15(21)19-6-8-20(9-7-19)26(22,23)12-3-1-2-10-14(12)18-25-17-10/h1-5H,6-9H2 |
InChI Key |
OJSFNSVETPPKKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(O2)Br)S(=O)(=O)C3=CC=CC4=NON=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone typically involves multiple steps, including the formation of the benzoxadiazole ring, sulfonylation, and coupling with piperazine and bromofuran. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the benzoxadiazole ring, potentially altering its electronic properties.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, allowing for the creation of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under various conditions, including basic or acidic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity :
Research indicates that compounds similar to 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone exhibit notable antibacterial properties. For instance, studies have demonstrated that derivatives of benzoxadiazole can compete with established antibiotics like kanamycin against various strains of bacteria including Enterobacteriaceae and Staphylococcaceae . The sulfonamide group in the compound enhances its bioactivity by improving solubility and stability.
Anticancer Properties :
Recent investigations into benzoxadiazole derivatives suggest potential anticancer activity. These compounds are believed to inhibit specific pathways involved in cancer cell proliferation. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth .
Materials Science Applications
Fluorescent Probes :
The unique structural features of 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone make it suitable for use as a fluorescent probe in biological imaging. The benzoxadiazole moiety is known for its excellent photostability and fluorescence properties, making it ideal for tracking cellular processes in live-cell imaging applications .
Polymer Chemistry :
In polymer science, this compound can be utilized as a building block for synthesizing advanced materials with tailored properties. Its ability to form cross-links in polymer matrices can enhance the mechanical strength and thermal stability of the resulting materials .
Biochemical Research Applications
Enzyme Inhibition Studies :
The compound has been explored for its potential as an enzyme inhibitor. Research has shown that certain sulfonamide derivatives can effectively inhibit carbonic anhydrase enzymes, which play a vital role in various physiological processes including respiration and acid-base balance . This inhibition could lead to therapeutic applications in treating conditions like glaucoma and epilepsy.
Signal Transduction Pathways :
Studies have indicated that compounds containing the piperazine moiety can influence signal transduction pathways within cells. This property is particularly relevant in drug development where modulation of these pathways can lead to desired therapeutic effects .
Case Studies
Mechanism of Action
The mechanism of action of 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Structural Analogues with Piperazine-Methanone Cores
The following table summarizes key analogues and their distinguishing features:
| Compound Name | Structural Features | Biological Activity/Applications | Key Data/Findings |
|---|---|---|---|
| Tiodazosin | Quinoline, oxadiazole, and methylthio groups | Antihypertensive (alpha-blocker) | Exhibits dual alpha-adrenergic blocking and vasodilation effects. |
| 4-(5-Chloro-2-methoxy-4-methylphenyl)sulfonylpiperazin-1-ylmethanone | Chloro, methoxy, methylphenyl substituents on sulfonyl group | Not reported | Structural similarity highlights sulfonylpiperazine’s role in modulating solubility. |
| 4-(4-Aminophenyl)piperazin-1-ylmethanone | Amino group on phenyl ring, unsubstituted furan | Intermediate in synthesis | Nitro reduction step critical for introducing amine functionality. |
| Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone | Thiophene ring, trifluoromethylphenyl group | Not reported | Trifluoromethyl group enhances lipophilicity and metabolic stability. |
| **[4-((5-Chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl... | Triazole, pyrimidine, and methylpiperazine groups | Kinase inhibition (implied) | Demonstrates modular design for targeting ATP-binding pockets. |
Key Structural and Functional Differences
Compared to the thiophene-containing analogue , the bromofuran in the target compound introduces greater steric hindrance and polarizability due to bromine’s electronegativity.
Substituent Effects: The 5-bromo substituent on the furan ring distinguishes the target from analogues with unsubstituted furans (e.g., ’s compound) or methyl/chloro groups (). The sulfonyl group in the target and ’s compound improves water solubility compared to non-sulfonylated piperazines (e.g., ).
Synthetic Strategies :
- The target compound likely requires sulfonylation of piperazine, similar to ’s synthesis, whereas ’s analogue uses nucleophilic aromatic substitution and nitro reduction .
Research Findings and Implications
- Electron-Deficient Scaffolds : The benzoxadiazole sulfonyl group may enhance binding to targets like kinases or GPCRs, as seen in structurally related kinase inhibitors (e.g., ) .
- Comparative Solubility: Sulfonylated piperazines (target and ) exhibit higher aqueous solubility than non-sulfonylated analogues, critical for oral bioavailability .
Biological Activity
The compound 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is a synthetic organic molecule that exhibits potential biological activity due to its unique structural features. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine and industry.
Chemical Structure and Properties
The compound's structure comprises several functional groups that contribute to its biological activity:
- Benzoxadiazole Ring : Known for its role in modulating enzyme activity and interacting with various biological targets.
- Piperazine Moiety : Often associated with pharmacological effects, particularly in drug design.
- Furan Ring : Enhances reactivity and may contribute to the compound's interaction with biological systems.
The molecular formula is with a molecular weight of approximately 441.3 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The benzoxadiazole ring can modulate enzyme activities, while the sulfonyl group enhances binding affinity by forming strong interactions with biological molecules. The piperazine and furan rings contribute to the overall stability and specificity of these interactions.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone exhibit significant antibacterial properties against various strains of bacteria. For instance, derivatives containing the benzoxadiazole structure have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
Table 1: Antibacterial Activity Against Selected Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 32 µg/mL |
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies suggest that benzoxadiazole derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation .
Table 2: Anticancer Activity in Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| HeLa (cervical cancer) | 15 | Apoptosis induction | |
| MCF-7 (breast cancer) | 20 | Cell cycle arrest | |
| A549 (lung cancer) | 10 | Inhibition of proliferation |
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives of this compound. Researchers reported that modifications to the benzoxadiazole moiety significantly enhanced antibacterial activity against resistant strains of Enterobacteriaceae and Pseudomonadaceae .
Another study highlighted the compound's potential as a therapeutic agent for neurological disorders due to its ability to cross the blood-brain barrier, showing promise in models of neurodegeneration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
